molecular formula C208H344N60O63S2 B8064170 Corticotropin-releasing factor (human)

Corticotropin-releasing factor (human)

Katalognummer: B8064170
Molekulargewicht: 4757 g/mol
InChI-Schlüssel: GBONBLHJMVUBSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Wissenschaftliche Forschungsanwendungen

Neuroendocrine Regulation

CRF is integral to the hypothalamic-pituitary-adrenal (HPA) axis, influencing various physiological processes:

  • Stress Response : CRF is released in response to stressors, activating the HPA axis and leading to increased cortisol levels. This mechanism is vital for understanding stress-related disorders such as anxiety and depression .
  • Behavioral Studies : Research indicates that CRF affects motor learning and coordination. For example, studies have shown that exogenous CRF administration can enhance motor performance in rodent models, suggesting its role as a neuromodulator .

Clinical Applications

CRF has been utilized in various clinical settings:

  • Diagnosis of Cushing's Syndrome : CRF testing helps differentiate between types of hypercortisolism. In patients with Cushing's disease, CRF administration typically results in increased ACTH and cortisol levels, whereas patients with ectopic ACTH syndrome show no response .
  • Adrenal Insufficiency Assessment : CRF testing can aid in diagnosing adrenal insufficiency by evaluating the pituitary response to exogenous CRF .

Therapeutic Potential

Research into CRF's therapeutic applications is ongoing:

  • Stress-Related Disorders : CRF antagonists are being investigated for their potential to treat anxiety and depression by modulating the stress response .
  • Neuroprotective Effects : There is emerging evidence that CRF may have neuroprotective properties, particularly in conditions involving brain edema and injury .

Pharmacokinetics and Mechanism of Action

Understanding the pharmacokinetics of CRF is essential for its application:

  • Administration Routes : Studies have demonstrated that intravenous administration of CRF leads to prolonged ACTH and cortisol secretion. However, its effects vary based on administration methods (e.g., bolus vs. continuous infusion) .
  • Receptor Interactions : CRF interacts with specific receptors (CRFR1 and CRFR2), influencing various neuroendocrine functions and behaviors .

Table 1: Summary of Clinical Applications of Corticotropin-Releasing Factor

ApplicationDescriptionPatient Response
Cushing's SyndromeDifferentiation between types of hypercortisolismIncreased ACTH and cortisol in Cushing's disease; no response in ectopic ACTH syndrome
Adrenal InsufficiencyAssessment of pituitary functionVariable responses based on adrenal origin
Stress-Related DisordersPotential treatment target for anxiety and depressionOngoing research into efficacy

Table 2: Pharmacokinetics of Corticotropin-Releasing Factor

Administration MethodPeak Response TimeDuration of Action
Intravenous Bolus15-30 minutesProlonged effects observed
Continuous InfusionGradual increase over timeMild effects due to feedback inhibition

Case Study 1: Cushing's Disease Diagnosis

A cohort study involving patients diagnosed with Cushing's disease demonstrated that administration of human CRF resulted in significant elevations in plasma ACTH and cortisol levels compared to baseline measurements. This response was consistent across multiple subjects, confirming the utility of CRF testing in clinical diagnostics .

Case Study 2: Stress-Induced Behavioral Changes

In a behavioral study involving rodent models, researchers administered exogenous CRF into the cerebellum. The results indicated enhanced motor coordination despite elevated cortisol levels, suggesting a complex interaction between stress hormones and motor learning capabilities .

Biologische Aktivität

Corticotropin-releasing factor (CRF), a 41-amino-acid peptide, plays a crucial role in the body’s response to stress by regulating the hypothalamic-pituitary-adrenal (HPA) axis. This article explores the biological activity of human CRF, detailing its physiological mechanisms, receptor interactions, and implications in various stress-related conditions.

CRF is primarily synthesized in the paraventricular nucleus (PVN) of the hypothalamus. In response to stress, it is released into the portal circulation, stimulating the secretion of adrenocorticotropic hormone (ACTH) from the anterior pituitary gland. ACTH then promotes cortisol release from the adrenal cortex, which helps manage stress responses and maintain homeostasis .

Table 1: Key Actions of CRF

Action Description
Stimulates ACTH Secretion CRF binds to CRH receptors (CRHR1 and CRHR2) in the pituitary gland .
Regulates Cortisol Release ACTH stimulates cortisol production, essential for stress management .
Modulates Neurotransmitter Activity CRF influences neurotransmitter systems, including GABA and glutamate .

Stress Response

CRF is integral to the body’s acute stress response. Its release leads to increased plasma levels of ACTH and cortisol, which mobilize energy stores and modulate physiological functions to cope with stressors. Elevated cortisol levels can enhance blood glucose levels and fatty acid release, providing immediate energy resources .

Neuroendocrine Regulation

Research indicates that CRF not only activates the HPA axis but also impacts other neuroendocrine pathways. For instance, it has been shown to influence insulin secretion through its action on pancreatic islet cells . This dual role highlights CRF's importance in both metabolic regulation and stress response.

Case Studies

  • Stress-Related Disorders : A study involving patients with major depressive disorder found elevated cerebrospinal fluid (CSF) CRF levels, suggesting a link between chronic stress exposure and dysregulation of the CRF system .
  • Alcohol Use Disorder (AUD) : Preclinical studies have identified CRF as a key mediator in behavioral responses to stress related to AUD. Targeting CRF pathways may offer novel therapeutic strategies for managing stress-induced alcohol consumption .
  • Motor Learning : Research demonstrated that administering CRF in rodent models affected motor learning capabilities, indicating its role beyond stress modulation into cognitive functions .

Receptor Interactions

CRF exerts its effects through two primary receptors:

  • CRHR1 : This receptor mediates most of CRF's actions related to stress response and is implicated in anxiety disorders.
  • CRHR2 : While less understood, this receptor appears to play a role in modulating anxiety and may have protective effects against chronic stress .

Table 2: Receptor Characteristics

Receptor Type Function Clinical Relevance
CRHR1 Mediates HPA axis activationTarget for anxiety and depression treatments
CRHR2 Modulates anxiety; potential protective rolesInvestigated for therapeutic interventions

Eigenschaften

IUPAC Name

5-[[5-amino-1-[[1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C208H344N60O63S2/c1-30-106(20)161(165(215)291)263-202(328)163(108(22)32-3)264-184(310)129(58-67-157(285)286)243-182(308)131(70-78-333-29)246-187(313)134(80-99(6)7)250-176(302)118(45-36-37-71-209)237-174(300)120(47-39-73-225-207(218)219)239-194(320)143(89-152(214)276)256-197(323)145(94-270)260-193(319)141(87-115-91-222-96-227-115)248-169(295)112(26)230-172(298)122(51-60-149(211)273)240-177(303)123(52-61-150(212)274)234-168(294)111(25)232-185(311)133(79-98(4)5)249-181(307)124(53-62-151(213)275)241-178(304)125(54-63-153(277)278)235-167(293)110(24)229-171(297)119(46-38-72-224-206(216)217)233-166(292)109(23)231-173(299)130(69-77-332-28)245-179(305)127(56-65-155(281)282)244-188(314)138(84-103(14)15)258-200(326)160(105(18)19)262-183(309)128(57-66-156(283)284)242-175(301)121(48-40-74-226-208(220)221)238-186(312)135(81-100(8)9)251-189(315)136(82-101(10)11)252-192(318)142(88-116-92-223-97-228-116)255-191(317)140(86-114-43-34-33-35-44-114)259-203(329)164(113(27)272)266-196(322)139(85-104(16)17)253-195(321)144(90-159(289)290)257-190(316)137(83-102(12)13)254-198(324)146(95-271)261-201(327)162(107(21)31-2)265-199(325)147-49-41-75-267(147)205(331)148-50-42-76-268(148)204(330)132(59-68-158(287)288)247-180(306)126(55-64-154(279)280)236-170(296)117(210)93-269/h33-35,43-44,91-92,96-113,117-148,160-164,269-272H,30-32,36-42,45-90,93-95,209-210H2,1-29H3,(H2,211,273)(H2,212,274)(H2,213,275)(H2,214,276)(H2,215,291)(H,222,227)(H,223,228)(H,229,297)(H,230,298)(H,231,299)(H,232,311)(H,233,292)(H,234,294)(H,235,293)(H,236,296)(H,237,300)(H,238,312)(H,239,320)(H,240,303)(H,241,304)(H,242,301)(H,243,308)(H,244,314)(H,245,305)(H,246,313)(H,247,306)(H,248,295)(H,249,307)(H,250,302)(H,251,315)(H,252,318)(H,253,321)(H,254,324)(H,255,317)(H,256,323)(H,257,316)(H,258,326)(H,259,329)(H,260,319)(H,261,327)(H,262,309)(H,263,328)(H,264,310)(H,265,325)(H,266,322)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H4,216,217,224)(H4,218,219,225)(H4,220,221,226)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBONBLHJMVUBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CNC=N1)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C208H344N60O63S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4757 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.